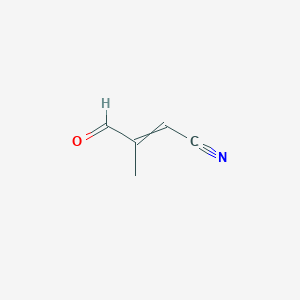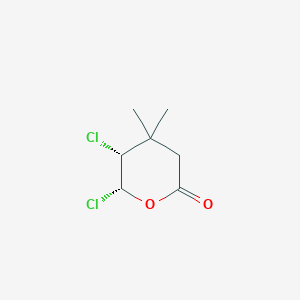
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one is a chemical compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanones, which are cyclic ethers with a ketone functional group. The presence of chlorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one typically involves the chlorination of a precursor compound under controlled conditions. One common method includes the reaction of 4,4-dimethyloxan-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a temperature range of 0-5°C to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of chlorine gas and the catalyst, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed
Hydroxylated Derivatives: Formed from nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one: Unique due to its specific stereochemistry and functional groups.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-carboxylic acid: Contains a carboxyl group, leading to different reactivity and applications.
Propiedades
Número CAS |
79749-61-4 |
|---|---|
Fórmula molecular |
C7H10Cl2O2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
(5R,6R)-5,6-dichloro-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
CHYAUGYEJQOKDH-WDSKDSINSA-N |
SMILES isomérico |
CC1(CC(=O)O[C@@H]([C@@H]1Cl)Cl)C |
SMILES canónico |
CC1(CC(=O)OC(C1Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


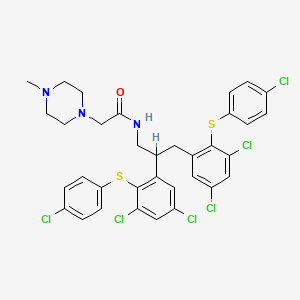
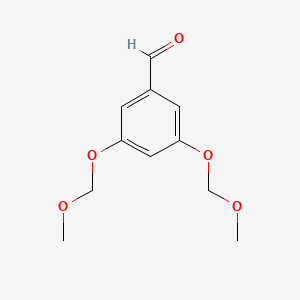
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
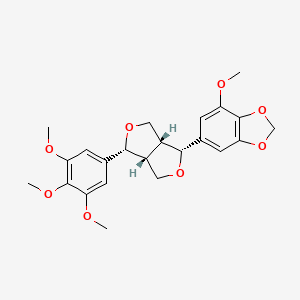
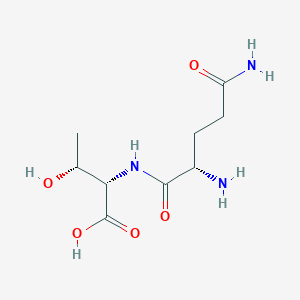

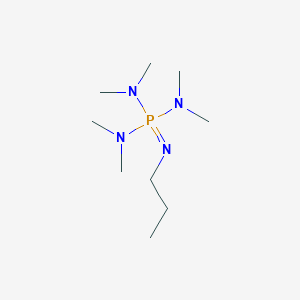
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
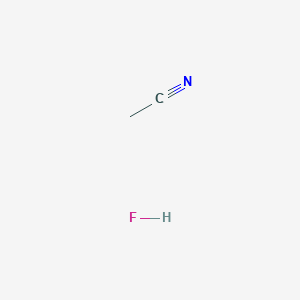

![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
